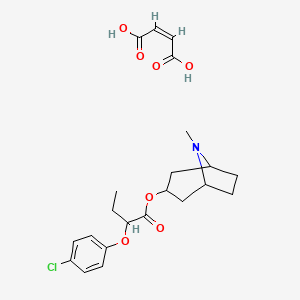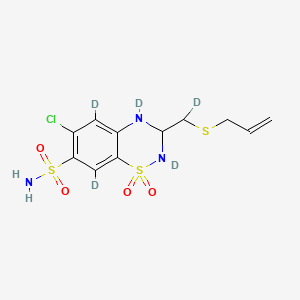![molecular formula C8H5BrS B1147249 5-ブロモベンゾ[c]チオフェン CAS No. 133150-64-8](/img/structure/B1147249.png)
5-ブロモベンゾ[c]チオフェン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromobenzothiophene (5-BBT) is a heterocyclic compound that is part of the family of thiophenes. It is a colorless solid with a molecular formula of C7H4BrS and a molecular weight of 212.09 g/mol. 5-BBT is an important building block for the synthesis of other important molecules, including drugs, polymers, and other materials. It is also used as a reagent in various organic syntheses. In addition, 5-BBT has been studied for its potential applications in the field of medicine, including its use as an anti-cancer agent and for its potential to act as a neuroprotective agent.
科学的研究の応用
有機半導体ビルディングブロック
5-ブロモベンゾ[c]チオフェンは、有機半導体の分野におけるビルディングブロックとして使用されます {svg_1}. 有機半導体は、有機分子またはポリマーをベースに性能が得られる半導体です。 これらは、有機発光ダイオード(OLED)、有機光起電デバイス(OPV)、有機電界効果トランジスタ(OFET)など、さまざまな用途に使用できます。
合成有機化学
この化合物は、合成有機化学において大きな関心を集めています {svg_2}. 合成有機化学は、有機反応を用いて有機化合物を合成することに特化した化学の一分野です。 これらの化合物は、医薬品から染料、コーティングに至るまで、幅広い用途で使用できます。
光化学
5-ブロモベンゾ[c]チオフェンは、光化学の分野でも関連しています {svg_3}. 光化学は、光の化学的効果を研究する分野です。 この化合物は、新しい光化学反応の開発または既存の光化学反応の研究に使用できる可能性があります。
電気化学
電気化学では、この化合物は潜在的な可能性を示しています {svg_4}. 電気化学は、電子の移動を伴う化学反応を研究する分野です。 これは、バッテリー、燃料電池、その他のエネルギー貯蔵および変換技術への応用につながる可能性があります。
理論化学
この化合物は、理論化学においても関心の的となっています {svg_5}. 理論化学は、物理学を用いて化学系の挙動を説明または予測します。 これは、新しい化合物や反応の特性を予測するために、計算モデルを使用することを含む可能性があります。
材料化学
最後に、5-ブロモベンゾ[c]チオフェンは、材料化学において重要な役割を果たしています {svg_6}. これは、望ましい特性を備えた新しい材料の設計と合成を伴います。 これは、新しいポリマー、セラミック、または複合材料の開発を含み得ます。
作用機序
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
5-BROMOBENZO[B]THIOPHENE plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceutical compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, 5-BROMOBENZO[B]THIOPHENE can act as a substrate for enzymes involved in the synthesis of antimalarial agents, such as 4-aminoquinolines and tetraoxanes . These interactions are crucial for the development of new therapeutic agents.
Cellular Effects
The effects of 5-BROMOBENZO[B]THIOPHENE on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 5-BROMOBENZO[B]THIOPHENE can modulate the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins . This modulation can impact various cellular functions, including cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 5-BROMOBENZO[B]THIOPHENE exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their activity. For instance, 5-BROMOBENZO[B]THIOPHENE has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are involved in drug metabolism . This inhibition can lead to changes in the expression of genes involved in metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-BROMOBENZO[B]THIOPHENE can change over time. The compound’s stability and degradation are important factors to consider. 5-BROMOBENZO[B]THIOPHENE is known to be light-sensitive and should be stored in dark, dry conditions to maintain its stability . Over time, degradation products may form, which can have different effects on cellular function compared to the parent compound.
Dosage Effects in Animal Models
The effects of 5-BROMOBENZO[B]THIOPHENE vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at higher doses, toxic or adverse effects can be observed. For example, high doses of 5-BROMOBENZO[B]THIOPHENE have been associated with hepatotoxicity in animal studies . Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
5-BROMOBENZO[B]THIOPHENE is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a role in its biotransformation . These interactions can affect the metabolic flux and levels of metabolites within the cell. The compound’s metabolism can lead to the formation of reactive intermediates, which may contribute to its biological activity and toxicity.
Transport and Distribution
Within cells and tissues, 5-BROMOBENZO[B]THIOPHENE is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence its localization and accumulation in different cellular compartments . For instance, 5-BROMOBENZO[B]THIOPHENE may be transported into the cell via organic anion transporters and subsequently bind to intracellular proteins, affecting its distribution and activity.
Subcellular Localization
The subcellular localization of 5-BROMOBENZO[B]THIOPHENE is an important factor in determining its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 5-BROMOBENZO[B]THIOPHENE may localize to the endoplasmic reticulum, where it can interact with enzymes involved in drug metabolism and protein synthesis.
特性
IUPAC Name |
5-bromo-2-benzothiophene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrS/c9-8-2-1-6-4-10-5-7(6)3-8/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGPYDSULDKNBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CSC=C2C=C1Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Methoxy-1-[4-(difluoromethyl)phenyl]-1-pentanone Oxime](/img/structure/B1147166.png)
![(8S,10S,11S,13S,14S)-17-(2-Chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B1147167.png)

![(8aR,12aS,13aS)-12-(Ethanesulfonyl)-3-methoxy-5,8,8a,9,10,11,12,12a,13,13a-decahydro-6H-isoquinolino[2,1-g][1,6]naphthyridin-7-ium](/img/structure/B1147170.png)


![2-[2-(4-Fluorophenyl)ethoxy]adenosine](/img/structure/B1147182.png)

![2,3-Dihydroimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1147185.png)

